molecular formula C21H21N3O2 B6636016 N-(4-butylphenyl)-N'-quinolin-8-yloxamide

N-(4-butylphenyl)-N'-quinolin-8-yloxamide

Cat. No.: B6636016
M. Wt: 347.4 g/mol
InChI Key: FEVOYPWJPLZHEQ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N’-quinolin-8-yloxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a quinoline moiety linked to a butylphenyl group through an oxamide linkage, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-(4-butylphenyl)-N'-quinolin-8-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-2-3-6-15-10-12-17(13-11-15)23-20(25)21(26)24-18-9-4-7-16-8-5-14-22-19(16)18/h4-5,7-14H,2-3,6H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVOYPWJPLZHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-N’-quinolin-8-yloxamide typically involves the reaction of 4-butylaniline with quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-N’-quinolin-8-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide linkage to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-butylphenyl)-N’-quinolin-8-yloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N’-quinolin-8-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, the compound may interact with cellular signaling pathways, modulating the activity of kinases and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-N’-phenylbenzamide
  • N-(4-butylphenyl)-N’-quinolin-8-ylcarbamate
  • N-(4-butylphenyl)-N’-quinolin-8-ylurea

Uniqueness

N-(4-butylphenyl)-N’-quinolin-8-yloxamide stands out due to its unique combination of a quinoline moiety and an oxamide linkage, which imparts distinct chemical and biological properties

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